3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
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Overview
Description
3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro-nitrophenyl group and a tert-butyl group attached to the oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols; solvents like ethanol or DMF; temperatures ranging from room temperature to reflux.
Reduction: Reducing agents like hydrogen gas, palladium on carbon (Pd/C) catalyst; solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide; acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxidized products with higher oxidation states.
Scientific Research Applications
3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the nitro and chloro groups can influence its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one: Lacks the tert-butyl group.
5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one: Lacks the chloro-nitrophenyl group.
3-(2-Nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one: Lacks the chloro group.
Uniqueness
The presence of both the chloro-nitrophenyl group and the tert-butyl group in 3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one makes it unique compared to other similar compounds
Properties
CAS No. |
31399-83-4 |
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Molecular Formula |
C12H12ClN3O4 |
Molecular Weight |
297.69 g/mol |
IUPAC Name |
5-tert-butyl-3-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C12H12ClN3O4/c1-12(2,3)10-14-15(11(17)20-10)9-5-4-7(16(18)19)6-8(9)13/h4-6H,1-3H3 |
InChI Key |
ZVCSOYNAOLZQED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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